Product packaging for 7-Chloroimidazo[1,2-a]pyridin-8-amine(Cat. No.:CAS No. 1357946-45-2)

7-Chloroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B572262
CAS No.: 1357946-45-2
M. Wt: 167.596
InChI Key: HWLWZSTVJCUKTH-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridin-8-amine (CAS 1357946-45-2) is a high-purity chemical compound supplied for research and development use only. It is not intended for diagnostic or therapeutic applications. This compound belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry recognized for its diverse pharmacological properties and presence in several clinically used drugs . The imidazopyridine core is a fused bicyclic 5-6 heterocyclic system that provides a versatile structure for designing novel bioactive molecules, facilitating binding to target proteins and enhancing potency . Researchers value this scaffold for its wide range of applications in drug discovery. Imidazo[1,2-a]pyridine-based compounds are extensively investigated for their antitumor potential, with studies showing they can suppress key cancer-related signaling pathways such as NF-κB and STAT3, thereby modulating the expression of inflammatory cytokines and genes involved in cell survival and proliferation . Furthermore, this chemical class has demonstrated significant antituberculosis activity, with certain analogues, like the clinical candidate Telacebec (Q203), acting as potent inhibitors of the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , disrupting bacterial energy production . The structural motif is also relevant in neuroscience research, as some derivatives have been developed as positive allosteric modulators of mGluR2 receptors , and others have been evaluated for their potential in Alzheimer's disease research through acetylcholinesterase (AChE) inhibition . The specific substitution pattern of this compound presents opportunities for further chemical functionalization, making it a valuable building block for constructing diverse compound libraries aimed at exploring new chemical space and intellectual property.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B572262 7-Chloroimidazo[1,2-a]pyridin-8-amine CAS No. 1357946-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLWZSTVJCUKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Elucidation of 7 Chloroimidazo 1,2 a Pyridin 8 Amine Derivatives

Nucleophilic Reactivity of the Amine Functionality

The 8-amino group of 7-Chloroimidazo[1,2-a]pyridin-8-amine is a key functional handle for molecular elaboration. As a primary aromatic amine, it exhibits nucleophilic character, enabling a variety of chemical transformations. The lone pair of electrons on the nitrogen atom can participate in reactions with a wide range of electrophiles.

Common reactions involving the amine functionality include acylation, sulfonylation, and alkylation. For instance, the reaction with acyl chlorides or anhydrides would be expected to yield the corresponding amides. Similarly, treatment with sulfonyl chlorides would produce sulfonamides. These reactions are fundamental in medicinal chemistry for creating diverse compound libraries for structure-activity relationship (SAR) studies.

In the broader context of substituted imidazo[1,2-a]pyridines, the amino group has been shown to be a versatile functional group. For example, the synthesis of various amide analogues from imidazo[1,2-a]pyridine-3-carboxylic acid intermediates has been achieved through standard peptide coupling reactions, highlighting the reactivity of amines in this chemical space. nih.gov

Below is a table summarizing the expected nucleophilic reactions of the amine functionality in this compound.

Reaction Type Electrophile Expected Product
AcylationAcyl chloride (R-COCl)N-(7-chloroimidazo[1,2-a]pyridin-8-yl)acetamide
SulfonylationSulfonyl chloride (R-SO₂Cl)N-(7-chloroimidazo[1,2-a]pyridin-8-yl)benzenesulfonamide
AlkylationAlkyl halide (R-X)8-(alkylamino)-7-chloroimidazo[1,2-a]pyridine
Reductive AminationAldehyde/Ketone, Reducing Agent8-(alkylamino)-7-chloroimidazo[1,2-a]pyridine

Acid-Base Properties and Salt Formation

The basicity of the 8-amino group is influenced by the electron-withdrawing chloro group at the adjacent C7 position. This inductive effect is expected to reduce the pKa of the conjugate acid compared to an unsubstituted 8-aminoimidazo[1,2-a]pyridine. Conversely, the imidazo (B10784944) portion of the heterocyclic system can have an electron-donating effect through resonance, which could partially counteract the inductive withdrawal of the chloro group.

Under strongly acidic conditions, protonation of the primary amino group can occur, which would significantly decrease its nucleophilicity. beilstein-journals.org This is a critical consideration in reaction design, as the choice of reaction conditions can dictate the reactivity of the molecule. For instance, in reactions where the amine is intended to act as a nucleophile, highly acidic conditions should be avoided.

The formation of salts is an important aspect of drug development, as it can significantly impact a compound's solubility, stability, and bioavailability. This compound can form salts with various inorganic and organic acids.

The expected acid-base equilibria are presented below:

Base Protonation:

this compound + H-A ⇌ [7-Chloroimidazo[1,2-a]pyridin-8-aminium]⁺ A⁻

Amine as a Weak Acid (under very strong basic conditions):

this compound + B ⇌ [7-Chloroimidazo[1,2-a]pyridin-8-amido]⁻ BH⁺

Influence of Substituents (e.g., at C2) on Reaction Pathways and Regioselectivity

Substituents on the imidazo[1,2-a]pyridine (B132010) ring system can profoundly influence the reactivity and regioselectivity of subsequent chemical transformations. The electronic and steric nature of a substituent at the C2 position, for example, can direct the outcome of reactions involving the 8-amino group or the heterocyclic core itself.

The C3 position of the imidazo[1,2-a]pyridine ring is known to be particularly susceptible to electrophilic substitution. researchgate.net The presence of a substituent at C2 can modulate the reactivity at C3. An electron-donating group at C2 would be expected to enhance the electron density of the imidazole (B134444) ring, potentially increasing the rate of electrophilic attack at C3. Conversely, an electron-withdrawing group at C2 would deactivate the ring towards electrophilic substitution.

In the context of this compound, a substituent at C2 could also exert a long-range electronic effect on the reactivity of the 8-amino group. While this effect would be transmitted through several bonds, it could still subtly influence the nucleophilicity of the amine.

Furthermore, steric hindrance from a bulky C2 substituent could play a role in directing the approach of reagents to the 8-amino group or the adjacent C7-chloro position, particularly in reactions involving transition metal catalysts.

The following table summarizes the potential influence of C2 substituents on the reactivity of this compound derivatives.

C2 Substituent Type Electronic Effect Expected Influence on Reactivity
Electron-Donating (e.g., -CH₃, -OCH₃)Increases electron density in the imidazole ringEnhances electrophilic substitution at C3; may slightly increase nucleophilicity of the 8-amino group.
Electron-Withdrawing (e.g., -CF₃, -CN)Decreases electron density in the imidazole ringDeactivates the ring towards electrophilic substitution at C3; may slightly decrease nucleophilicity of the 8-amino group.
Bulky Alkyl (e.g., -tBu)Steric hindranceMay hinder reactions at the N1 and C8 positions.
ArylElectronic and steric effects depend on the aryl substituentCan be used to tune electronic properties and provide sites for further functionalization.

Dehalogenation Phenomena in Cross-Coupling Reactions

The chlorine atom at the C7 position of this compound represents a valuable handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. However, a common side reaction in these processes is dehalogenation, where the halogen atom is replaced by a hydrogen atom.

Dehalogenation can occur through several mechanisms, including proto-dehalogenation, where the organometallic intermediate is protonated by a source in the reaction mixture (e.g., solvent, base, or water) before the desired coupling can take place. The propensity for dehalogenation can be influenced by several factors:

Catalyst and Ligand: The choice of the palladium catalyst and its supporting ligand is crucial. Bulky and electron-rich ligands can promote the desired oxidative addition and reductive elimination steps, minimizing the lifetime of intermediates that could lead to dehalogenation. nih.gov

Base: The nature and strength of the base can impact the rate of both the desired cross-coupling and the undesired dehalogenation.

Solvent: The solvent can act as a proton source and influence the solubility and stability of the catalytic species.

Substrate Electronics: The electronic environment of the C-Cl bond can affect its reactivity. The presence of the 8-amino group, an electron-donating group, may influence the susceptibility of the 7-chloro position to oxidative addition.

Structure Activity Relationship Sar and Rational Design of 7 Chloroimidazo 1,2 a Pyridin 8 Amine Analogs

Methodologies for SAR Derivation in Imidazo[1,2-a]pyridine (B132010) Series

The derivation of Structure-Activity Relationships (SAR) for the imidazo[1,2-a]pyridine series involves a combination of synthetic chemistry, biological screening, and computational modeling. A primary method is the systematic synthesis of analog libraries where specific positions on the imidazo[1,2-a]pyridine core are functionalized with diverse chemical groups. rsc.orgrsc.org These synthetic efforts often employ multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows for the rapid generation of derivatives with multiple points of variation. researchgate.netrsc.org

Once synthesized, these libraries of compounds are subjected to whole-cell screening against specific targets, such as Mycobacterium tuberculosis, or various cancer cell lines to determine their biological activity, often measured as the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50). nih.govnih.gov For instance, a focused library of imidazo[1,2-a]pyridine-8-carboxamides was evaluated through whole-cell screening to identify novel antimycobacterial leads. nih.gov

The biological data is then analyzed to establish a structure-property relationship (SPR). rsc.org This involves correlating the structural modifications with the observed changes in biological potency and physicochemical properties. Computational techniques such as molecular docking are frequently used to supplement experimental data. rsc.orgnih.gov These in silico studies help to visualize the binding modes of the inhibitors within their biological targets, such as specific enzymes, providing insights into the key interactions that govern their activity and guiding further rational design. rsc.orgnih.gov Bioisosteric replacement and structure-based design are also key strategies employed to optimize lead compounds, aiming to improve potency, selectivity, and metabolic stability. nih.govnih.gov

Impact of Substitutions at C2, C3, C6, C7, and C8 Positions on Biological Activity

The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core.

C2 Position: Substitutions at the C2 position significantly influence biological activity. For example, in a series of imidazo[1,2-a]pyridines with a thioether side chain at the C3 position, the antiviral activity against human cytomegalovirus (HCMV) was strongly dependent on the C2 substituent. nih.gov The introduction of an alkyl group at C2 was found to slightly increase anti-HCMV activity, though it also increased cytotoxicity. researchgate.net SAR studies on antimicrobial agents have indicated that the nature of the group on a phenyl ring at the C-2 position plays a crucial role in the compound's inhibitory activity. researchgate.net However, in the context of antitubercular agents, 2-carboxamide (B11827560) imidazo[1,2-a]pyridines generally show weaker activity compared to their 3-carboxamide counterparts, suggesting a potential shift in the mode of action. rsc.org

C3 Position: The C3 position is a critical site for functionalization. The introduction of a chlorine atom at the C3 position in one series of imidazo[1,2-a]pyridinyl-arylacrylonitriles led to a notable increase in antifungal efficacy against Candida albicans and Candida tropicalis. jmchemsci.com In another study, various 3-substituted imidazo[1,2-a]pyridines were synthesized as potential antiulcer agents. nih.gov For antitubercular imidazo[1,2-a]pyridine-3-carboxamides, SAR studies revealed that the potency is dependent on the length of the carbon spacer between the amide nitrogen and a cyclic aliphatic ring, with a three-carbon spacer generally enhancing activity. rsc.org

C6 Position: Modifications at the C6 position have been explored to enhance the pharmacological profile of imidazo[1,2-a]pyridine derivatives. In the development of novel anticancer agents, a 1-[(6-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-N-aryl-1H-1,2,3-triazole-4-carboxamide was used as a key intermediate for further diversification. researchgate.net

C7 Position: The C7 position is also a key site for substitution. The development of antimicrobial agents showed that activity was influenced by the substituent at the C7 position. researchgate.net Specifically, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated potent in vitro activity against both replicating and non-replicating M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.org

C8 Position: The C8 position has been a focus for developing novel antimycobacterial agents. A study dedicated to imidazo[1,2-a]pyridine-8-carboxamides identified them as a selective lead series against Mycobacterium tuberculosis through whole-cell screening. nih.gov

The following table summarizes the observed impact of substitutions at various positions on the imidazo[1,2-a]pyridine core.

PositionType of Substituent/ModificationObserved Biological EffectTarget/Activity
C2 Phenyl groupInfluences antimicrobial activity. researchgate.netAntimicrobial
C2 Alkyl groupSlightly increased anti-HCMV activity but also cytotoxicity. researchgate.netAntiviral (HCMV)
C2 CarboxamideWeaker antitubercular activity compared to C3-carboxamides. rsc.orgAntitubercular
C3 Chlorine atomRemarkable increase in anticandidosis activity. jmchemsci.comAntifungal
C3 Carboxamide with carbon spacerPotency dependent on spacer length; 3-carbon spacer is optimal. rsc.orgAntitubercular
C7 Methyl group (in 2,7-dimethyl derivatives)Potent activity against replicating, non-replicating, MDR, and XDR Mtb. rsc.orgAntitubercular
C8 CarboxamideSelective inhibitory activity against M. tuberculosis. nih.govAntitubercular

Scaffold Hopping and Fragment-Based Design Approaches

Scaffold hopping and fragment-based design are modern strategies employed to discover novel chemical entities based on the imidazo[1,2-a]pyridine framework.

Scaffold hopping involves replacing the central core of a known active compound with a different, often isosteric, scaffold while retaining the original pharmacophoric groups. This technique aims to identify new compounds with improved properties, such as enhanced potency, better selectivity, or novel intellectual property space. For instance, imidazo[1,2-a]pyridines were identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor (mGlu2) by using a scaffold hopping approach that started from a pyridone-based scaffold, leveraging shape and electrostatic similarity. nih.gov This led to the discovery of potent and metabolically stable compounds. nih.gov In another example, the imidazo[1,2-a]pyridine scaffold was utilized via a scaffold hopping strategy to develop novel covalent inhibitors targeting KRAS G12C-mutated cancer cells. rsc.org

Fragment-based design often works in conjunction with these strategies. It involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The Groebke-Blackburn-Bienaymé (GBB) multi-component reaction is particularly well-suited for this, as it allows for the combination of diverse fragments (aldehydes, 2-aminopyridines, and isocyanides) to rapidly generate libraries of drug-like imidazo[1,2-a]pyridine analogs with multiple points of variation for SAR exploration. researchgate.netrsc.org

Design of Novel Imidazo[1,2-a]pyridine Cores and Linkers for Lead Optimization

The rational design of novel imidazo[1,2-a]pyridine cores and the optimization of linker moieties are critical for advancing lead compounds toward clinical candidates. Lead optimization focuses on enhancing efficacy, selectivity, and pharmacokinetic properties.

A key example of this process is the optimization of an imidazo[1,2-a]pyridine amide (IPA) lead, which resulted in the development of Q203, a clinical candidate for treating multidrug-resistant tuberculosis. nih.gov In this work, researchers found that the amide linker attached to the imidazo[1,2-a]pyridine core was crucial for activity against Mycobacterium tuberculosis. nih.gov The properties of the amine portion of the molecule, specifically its linearity and lipophilicity, were identified as critical factors for improving both in vitro and in vivo efficacy. nih.gov

Bioisosteric replacement is another powerful design strategy. In the pursuit of novel c-Met inhibitors, a series of new imidazo[1,2-a]pyridine derivatives were designed and synthesized. nih.gov This effort led to the identification of a potent and selective inhibitor, compound 22e, which demonstrated significant tumor growth inhibition and good oral bioavailability. nih.gov Similarly, structure-based design techniques were employed to develop potent and selective Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold, leading to compounds with low nanomolar activity and significant in vivo antitumor effects. nih.gov The synthesis of peptidomimetics containing an imidazo[1,2-a]pyridine fragment has also been achieved by using the core as an acid component in the Ugi multicomponent reaction, creating hybrid molecules with diverse substitution patterns. beilstein-journals.org

The following table highlights examples of design strategies for lead optimization.

Design StrategyTarget/ApplicationKey Findings
Linker Optimization Antitubercular (Q203)Amide linker is crucial for activity; linearity and lipophilicity of the amine part are critical for efficacy. nih.gov
Bioisosteric Replacement c-Met InhibitorsIdentification of a potent and selective inhibitor (22e) with in vivo antitumor efficacy. nih.gov
Structure-Based Design Nek2 InhibitorsDiscovery of highly potent and selective inhibitors (MBM-17, MBM-55) with in vivo antitumor activity. nih.gov
Tandem Reactions (GBB/Ugi) PeptidomimeticsSynthesis of hybrid molecules with substituted imidazo[1,2-a]pyridine and peptidomimetic fragments. beilstein-journals.org

Pharmacological Research and Molecular Target Elucidation of Imidazo 1,2 a Pyridin 8 Amine Derivatives in Vitro and Preclinical Investigations

In Vitro Enzymatic and Cellular Assays for Target Identification

The pharmacological evaluation of imidazo[1,2-a]pyridine (B132010) derivatives involves a range of in vitro enzymatic and cellular assays to identify their molecular targets and elucidate their mechanisms of action. These assays are crucial in determining the potency and selectivity of these compounds.

Commonly employed enzymatic assays include kinase activity assays, such as the Kinase-Glo™ assay, to screen for inhibitory activity against specific kinases like PI3Kα. Cellular assays are utilized to assess the on-target effects of these compounds in a more biologically relevant context. For instance, cell viability assays, such as the MTT assay, are used to determine the cytotoxic effects of these derivatives on various cancer cell lines.

Furthermore, flow cytometry analysis is a powerful tool to investigate the effects of these compounds on the cell cycle and apoptosis. Western blotting is another key technique used to probe the modulation of specific signaling pathways by analyzing the expression and phosphorylation status of key proteins. For antimicrobial studies, the microplate Alamar Blue assay (MABA) is frequently used to determine the minimum inhibitory concentration (MIC) against bacterial strains like Mycobacterium tuberculosis.

Mechanisms of Action against Oncological Targets

Imidazo[1,2-a]pyridine derivatives have emerged as a promising scaffold in the development of novel anti-cancer agents, with research demonstrating their ability to modulate key oncogenic pathways.

Inhibition of PI3Kα Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention. Several studies have reported the development of imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. For example, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and screened for their activities against PI3Kα, with some compounds exhibiting nanomolar potency. nih.gov Another study focused on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, identifying a compound that inhibited PI3Kα with an IC50 value of 1.94 nM. nih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain of PI3Kα, thereby blocking the downstream signaling cascade that promotes cell growth and survival.

Table 1: PI3Kα Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound PI3Kα IC50 (nM) Cancer Cell Line Reference
Compound 35 Not specified (nanomolar potency) T47D nih.gov

Modulation of Oncogenic KRASG12D Activity

Mutations in the KRAS gene are among the most common drivers of cancer, and the KRASG12D mutation is particularly prevalent. The development of direct inhibitors of mutant KRAS has been a significant challenge. However, recent research has identified a novel class of imidazo[1,2-a]pyridine derivatives that can modulate the activity of active KRASG12D. nih.govacs.org These compounds are thought to induce conformational shifts in the switch-I and switch-II regions of KRASG12D, mimicking an inactive state and thereby inhibiting its oncogenic signaling. nih.gov While the specific 7-chloro-8-amino derivative has not been implicated, this finding highlights the potential of the imidazo[1,2-a]pyridine scaffold in targeting this challenging oncogene.

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

A common mechanism through which imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Studies have shown that these compounds can arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cells from proliferating. nih.gov Furthermore, these derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For instance, they can increase the expression of pro-apoptotic proteins like BAX and BAK1 and decrease the expression of anti-apoptotic proteins. nih.gov This pro-apoptotic activity has been observed in various cancer cell lines, including those from non-small cell lung cancer, breast cancer, and melanoma. nih.govnih.gov

Antimicrobial and Antituberculosis Research Endeavors

Beyond their anti-cancer properties, imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Inhibition of Mycobacterial ATP Synthase (ATPS)

The mycobacterial ATP synthase is a critical enzyme for the survival of M. tuberculosis, making it an attractive drug target. While some research has pointed towards the inhibition of ATP synthesis as a mechanism for certain imidazo[1,2-a]pyridine derivatives, other studies have identified the cytochrome bc1 complex as a primary target. Specifically, imidazo[1,2-a]pyridine-3-carboxamides have been shown to target QcrB, a subunit of the ubiquinol cytochrome c reductase, which is a critical component of the electron transport chain and essential for cellular respiration and ATP synthesis. Inhibition of this complex disrupts the energy metabolism of the bacteria, leading to cell death. Notably, some chloro-substituted imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against drug-resistant strains of M. tuberculosis.

Table 2: Anti-mycobacterial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Series Target MIC Range Reference

Targeting Mycobacterium tuberculosis Glutamine Synthetase (MtGS)

A significant area of research has been the development of imidazo[1,2-a]pyridine derivatives as inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS), an enzyme crucial for the nitrogen metabolism and survival of the bacterium. nih.govmdpi.comnih.gov 3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of potent, drug-like inhibitors of this enzyme. mdpi.comnih.gov

A high-throughput screening campaign led to the identification of an imidazo[1,2-a]pyridine hit, which prompted the synthesis and evaluation of numerous analogues. rsc.orgresearchgate.net Through a statistical molecular design approach, a series of 16 compounds were initially synthesized, leading to the discovery of an inhibitor with an IC50 of 3.0 μM. rsc.orgresearchgate.net Further optimization resulted in a subsequent set of 17 derivatives, several of which exhibited inhibitory potency in the single-digit micromolar range, with one compound achieving sub-micromolar potency. rsc.org One of the most potent inhibitors identified was compound 4n , which demonstrated an IC50 of 0.38 ± 0.02 μM, showing significantly greater potency than known inhibitors like L-methionine-SR-sulfoximine. nih.gov

Table 1: Imidazo[1,2-a]pyridine Derivatives as MtGS Inhibitors This table is interactive. You can sort and filter the data.

Compound R¹ Substituent IC50 (μM) Reference
Hit Compound - - rsc.org
Initial Analogue - 3.0 rsc.orgresearchgate.net
28 butyl 4.9 mdpi.com
32 - - mdpi.com
4n - 0.38 nih.gov

Mechanisms against 2-Trans-enoyl-acyl carrier protein reductase (InhA) and QcrB

Imidazo[1,2-a]pyridine derivatives have been extensively investigated as anti-tuberculosis agents that target key components of the bacterium's respiratory chain and cell wall synthesis. plos.orgbohrium.comnih.govnih.gov

QcrB Inhibition: A primary mechanism of action is the inhibition of the ubiquinol cytochrome C reductase (QcrB), a subunit of the cytochrome bcc complex essential for the electron transport chain. plos.orgbohrium.comnih.govnih.gov High-throughput screening identified several imidazo[1,2-a]pyridine (IP) compounds as potent inhibitors of M. tuberculosis and Mycobacterium bovis BCG, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM. plos.orgbohrium.com Whole-genome sequencing of resistant mutants revealed a single nucleotide polymorphism in the qcrB gene, confirming it as the target. plos.orgnih.gov This finding was further validated by gene dosage experiments, where overexpression of QcrB in M. bovis BCG led to increased resistance to the IP compounds. plos.orgnih.gov Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is a notable QcrB inhibitor that has advanced to phase II clinical trials. nih.gov

InhA Inhibition: The 2-trans-enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycobacterial cell wall synthesis, has also been identified as a target for this class of compounds. researchgate.netbenthamdirect.comnih.gov A study focused on novel imidazo[1,2-a]pyridine derivatives reported compounds with significant anti-TB activity against the H37Rv strain of M. tuberculosis. researchgate.netbenthamdirect.com Specifically, compounds 6a and 6k displayed MIC values of 0.6 μM and 0.9 μM, respectively, which are comparable to the standard drug isoniazid. researchgate.netbenthamdirect.com Molecular docking studies suggest that these derivatives can effectively bind to the InhA active site. nih.gov

Table 2: Activity of Imidazo[1,2-a]pyridine Derivatives Against Mycobacterial Targets This table is interactive. You can sort and filter the data.

Compound Series/Name Target Activity Metric Potency Reference
IP Inhibitors (1-4) QcrB MIC 0.03 - 5 µM plos.orgbohrium.com
Telacebec (Q203) QcrB Clinical Phase Phase II nih.gov
Derivative 6a InhA MIC 0.6 µM researchgate.netbenthamdirect.com
Derivative 6k InhA MIC 0.9 µM researchgate.netbenthamdirect.com

Activity against Drug-Resistant Bacterial and Fungal Strains (e.g., Candida sp.)

The therapeutic utility of imidazo[1,2-a]pyridine derivatives extends to combating drug-resistant fungal infections, particularly those caused by Candida species. Several studies have synthesized and evaluated these compounds against fluconazole-resistant strains of Candida albicans. scirp.orgjmchemsci.com

One study developed a series of 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazones and tested their efficacy. The results indicated that the antifungal activity was dependent on the substituent on the phenyl ring, with weakly electron-donating or electron-withdrawing groups showing the most promise. Methylated and brominated derivatives were found to be the most active against a fluconazole-resistant C. albicans strain.

Another series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives also demonstrated activity against resistant C. albicans, with four compounds showing MICs below 300 μmol/L. scirp.org Similarly, imidazo[1,2-a]pyridinyl-arylacrylonitrile derivatives were effective against multiple Candida species, including C. albicans, C. glabrata, and C. tropicalis. jmchemsci.com

**Table 3: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives against Candida albicans*** *This table is interactive. You can sort and filter the data.

Compound Series Derivative Type Activity Noted Reference
Hydrazones Methylated (5d) Active vs. Fluconazole-Resistant Strain
Hydrazones Brominated (5i) Active vs. Fluconazole-Resistant Strain
Arylpropenones 10a, 10b, 10c, 10i MIC < 300 μmol/L scirp.org
Arylacrylonitriles Chlorinated derivative (5) MIC = 8 µM jmchemsci.com

Investigation of Antiviral and Antiprotozoal Activities

The imidazo[1,2-a]pyridine scaffold is recognized for its broad biological activities, which include antiviral and antiprotozoal properties. nih.gov Research has demonstrated the potential of these derivatives against various viruses, including HIV. nih.gov Structure-activity relationship (SAR) studies on a series of dibromoimidazo[1,2-a]pyridines identified hydrophobicity as a key factor for their antiviral efficacy. nih.gov This structural framework is also present in compounds with known antiprotozoal activity. researchgate.net

Modulatory Effects on Neurotransmitter Systems and Related Pharmacologies

Imidazo[1,2-a]pyridine derivatives are well-known for their effects on the central nervous system, primarily through the modulation of GABA-A receptors. nih.govwikipedia.orgnih.gov This class of compounds includes drugs like Zolpidem, which is widely used as a hypnotic agent. nih.govwikipedia.org

These compounds act as positive allosteric modulators (PAMs) at the GABA-A receptor, binding to the benzodiazepine site. nih.govwikipedia.org Research into avermectin-imidazo[1,2-a]pyridine hybrids has shown high-potency binding to this site, with IC50 values as low as 207 nM. nih.gov Electrophysiological recordings have confirmed their role as GABA-A receptor PAMs. nih.gov Furthermore, specific derivatives have been developed as selective modulators for different GABA-A receptor subtypes, such as those containing α2, α3, or α5 subunits, highlighting their potential for treating anxiety disorders. wikipedia.org The 8-fluoroimidazo[1,2-a]pyridine core has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166) in designing GABA-A receptor modulators. nih.gov

Anti-inflammatory and Analgesic Properties

A significant body of research has established the anti-inflammatory and analgesic properties of imidazo[1,2-a]pyridine derivatives, with a primary mechanism being the selective inhibition of cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.netrsc.orgresearchgate.netuv.esacs.org

By designing molecules where a methylsulfonyl (SO2Me) pharmacophore can insert into the secondary pocket of the COX-2 active site, researchers have developed highly potent and selective inhibitors. nih.gov One study reported a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, in which the derivative 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) exhibited an IC50 of 0.07 µM and a selectivity index of 508.6 for COX-2 over COX-1. nih.gov In vivo studies using the formalin test confirmed the significant antinociceptive activity of several of these derivatives. nih.gov The anti-inflammatory effects are also mediated by the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Table 4: COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Description COX-2 IC50 (μM) Selectivity Index (COX-1/COX-2) Reference
5n 8-methyl-2-(4-(ms)phenyl)-N-(p-tolyl) 0.07 508.6 nih.gov
5e, 5f, 5j - 0.05 - researchgate.net
5i - - 897.19 researchgate.net
6f 2-(4-(ms)phenyl)-3-(morpholinomethyl) High Potency High Selectivity researchgate.net

Other Enzyme and Receptor Interaction Studies

Beyond the aforementioned targets, the versatility of the imidazo[1,2-a]pyridine scaffold allows for its interaction with a diverse range of other enzymes and receptors implicated in various diseases, particularly cancer.

PI3K/mTOR Dual Inhibitors: This signaling pathway is a key target in cancer therapy. A series of imidazo[1,2-a]pyridine derivatives were synthesized, leading to the identification of compound 15a as a potent and selective PI3K/mTOR dual inhibitor. This compound demonstrated significant tumor growth inhibition in xenograft models. nih.govacs.org

Kinase Inhibition: These derivatives have been developed as potent kinase inhibitors. This includes selective dual inhibitors of Mer and Axl kinases, which are targets for immuno-oncology, and inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase. acs.orgnih.gov

Akt Inhibition: As a key component of the PI3K pathway, the serine/threonine kinase Akt is another target. Peptidomimetics based on the imidazo[1,2-a]pyridine scaffold have been designed to inhibit Akt isoforms in the sub-micromolar range. nih.gov

Other Targets: The imidazo[1,2-a]pyridine core is also found in compounds that act as proton pump inhibitors and has been investigated for interactions with targets like the 5-HT4 serotonin (B10506) receptor. wikipedia.orgwikipedia.org

Inhibition of Bacterial Virulence Factors (e.g., VirB11 ATPase)

Research into the antibacterial potential of imidazo[1,2-a]pyridine derivatives has led to the exploration of related scaffolds, such as 8-amino imidazo[1,2-a]pyrazines, as inhibitors of the Helicobacter pylori VirB11 ATPase, HP0525. This enzyme is a crucial component of the bacterial type IV secretion system (T4SS), which is essential for the translocation of virulence factors into host cells. Inhibition of HP0525 represents a promising strategy to reduce bacterial pathogenicity without directly killing the bacteria, which may lessen the selective pressure for drug resistance.

Through virtual high-throughput screening, imidazo[1,2-a]pyrazine compounds were identified as potential ATP mimics and inhibitors of the HP0525 ATPase. nih.gov Subsequent synthesis and in vitro screening of a series of these derivatives led to the identification of a lead compound, designated as compound 14 , which demonstrated competitive inhibition of ATP with an IC50 value of 7 µM. nih.govacs.org

Further structure-activity relationship (SAR) studies were conducted by synthesizing both 2- and 3-aryl substituted regioisomers. These investigations aimed to probe the binding interactions within the ATP-binding site of HP0525 and to optimize the inhibitory activity of this new class of compounds. While second-generation compounds did not show significant improvements in potency, these studies provided valuable insights into the structural requirements for inhibition. nih.gov

To enhance selectivity for the bacterial ATPase over host-cell ATPases, a novel approach involving the design of bivalent inhibitors was explored. acs.orgnih.gov This strategy involved conjugating the lead imidazo[1,2-a]pyrazine inhibitor to a peptide sequence designed to disrupt the subunit-subunit interactions of the hexameric VirB11 ATPase. The goal was to create a bivalent inhibitor that simultaneously targets the ATP-binding site and the protein-protein interface of the enzyme complex. Initial studies of these bivalent compounds, however, did not show inhibition at concentrations below 500 µM. nih.govacs.org

Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against H. pylori VirB11 ATPase (HP0525)

CompoundDescriptionIC50 (µM)Inhibition Type
14 Lead 8-amino imidazo[1,2-a]pyrazine derivative7Competitive with ATP
Bivalent InhibitorsPeptide-imidazo[1,2-a]pyrazine conjugates>500-

Inhibition of Parasitic Kinases (e.g., Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1))

In the search for new antimalarial agents, a series of imidazopyridazine derivatives has been identified as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). nih.gov PfCDPK1 is a key enzyme involved in the life cycle of the malaria parasite, playing a crucial role in parasite motility and invasion of red blood cells. nih.gov

A high-throughput screening campaign initially identified the imidazopyridazine core as a promising scaffold for PfCDPK1 inhibition. nih.gov Subsequent structure-guided design, utilizing a homology model of PfCDPK1, led to the optimization of this series, resulting in compounds with high affinity for the enzyme. acs.orgnih.gov These efforts produced derivatives with IC50 values against PfCDPK1 in the low nanomolar range and potent in vitro anti-parasitic activity against P. falciparum, with EC50 values down to 12 nM. acs.orgnih.gov

The optimization process involved modifications at various positions of the imidazopyridazine scaffold. For instance, replacement of a six-membered (hetero)aromatic linker with a pyrazole was found to improve key absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov Further SAR studies delivered compounds with a good balance of in vitro activity, favorable ADME profiles, and good selectivity against a panel of human kinases. nih.gov

One of the early lead compounds, Compound 1 , demonstrated low nanomolar inhibitory potency against PfCDPK1 and sub-500 nM antiparasite activity. acs.org Further optimization led to compounds like Compound 10 , which displayed an excellent EC50 of 12 nM against the parasite. nih.gov While these highly potent compounds showed promise, they did not possess suitable ADME properties for in vivo efficacy. acs.orgnih.gov Subsequent modifications aimed at improving properties like permeability, which initially led to a loss in antiparasite potency. However, further refinement allowed for a good balance to be achieved, leading to compounds with modest in vivo efficacy in a murine model of malaria. acs.orgnih.gov

It is noteworthy that further investigations into the mechanism of action of these imidazopyridazines suggest that in addition to PfCDPK1, they may also target other parasitic kinases, such as cyclic GMP-dependent protein kinase (PKG) and Heat Shock Protein 90 (HSP90), to exert their anti-parasitic effects. nih.gov

Table 2: In Vitro Activity of Imidazopyridazine Derivatives against PfCDPK1 and P. falciparum

CompoundPfCDPK1 IC50 (nM)P. falciparum EC50 (nM)
Compound 1 <10<500
Compound 10 -12
Compound 35 -6.3 (K1 strain), 7.3 (NF54 strain)
Compound 37 13400
Compound 38 13140
Compound 44 -1.1 (NF54 strain)

Biotransformation and Pharmacokinetic Research of Imidazo 1,2 a Pyridin 8 Amine Derivatives Preclinical Models

In Vitro Metabolic Stability Assessment in Liver Microsomes (e.g., Human and Rodent)

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability. nih.gov This is often first assessed using an in vitro model with liver microsomes, which contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. nih.govcreative-biolabs.com In these assays, the test compound is incubated with pooled liver microsomes from different species (commonly human, rat, and mouse) in the presence of cofactors like NADPH. creative-biolabs.comfrontiersin.org The rate of disappearance of the parent compound over time is measured to calculate parameters such as the half-life (t½) and intrinsic clearance (CLint). nih.govcreative-biolabs.comfrontiersin.org

Research on a series of imidazo[1,2-a]pyridine-3-carboxamides, developed as potential antitubercular agents, included such metabolic stability evaluations. nih.gov For instance, one derivative, compound 13 , was assessed in liver microsomes from four different species. The study revealed a significant variation in metabolism across the species. It was highly metabolized in mouse microsomes but showed no metabolism in human liver microsomes over the incubation period. nih.gov This species-dependent variability underscores the importance of using human-derived systems early in drug discovery.

Table 1: In Vitro Microsomal Stability of Imidazo[1,2-a]pyridine (B132010) Derivative (Compound 13)

SpeciesMetabolism (% Metabolized)Source
Mouse79.9% nih.gov
Dog41.2% nih.gov
Rat19.3% nih.gov
Human0% nih.gov

Determination of Permeability Profiles (e.g., PAMPA)

A compound's ability to pass through biological membranes is a key determinant of its oral absorption and distribution to target tissues. creative-bioarray.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used in early drug discovery to predict passive membrane permeability. creative-biolabs.comcreative-bioarray.com The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids (e.g., lecithin), to an acceptor well. creative-biolabs.comcreative-bioarray.com This allows for the rapid ranking of compounds based on their permeability, helping to identify candidates with a higher likelihood of good oral absorption. creative-bioarray.com

Different versions of the PAMPA model can be used to simulate various biological barriers, such as the gastrointestinal tract or the blood-brain barrier, by altering the lipid composition of the artificial membrane. creative-bioarray.com While specific PAMPA data for 7-Chloroimidazo[1,2-a]pyridin-8-amine was not available in the reviewed literature, this assay is a standard tool for characterizing novel heterocyclic compounds. For related scaffolds like imidazo[1,2-a]pyrazines, permeability is assessed to determine not just passive diffusion but also the potential for active transport by cellular efflux pumps. nih.gov

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rodents)

Following promising in vitro data, lead candidates are profiled in animal models, typically rodents, to understand their pharmacokinetic (PK) behavior in a whole organism. nih.gov These studies involve administering the compound, often through both intravenous (IV) and oral (PO) routes, and then measuring its concentration in blood plasma over time. nih.gov Key parameters derived from these studies include Area Under the Curve (AUC), half-life (t½), clearance (Cl), and oral bioavailability (%F). nih.gov

In the development of imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents, compounds 13 and 18 underwent PK evaluation in mice. nih.gov The results showed that both compounds exhibited pharmacokinetic properties, with compound 18 demonstrating notable oral bioavailability. nih.govnih.gov Another study on an imidazo[1,2-a]pyridine-3-amine derivative, C18 , also highlighted its favorable pharmacokinetic properties as a ferroptosis inhibitor. creative-bioarray.com These findings support the potential of the imidazo[1,2-a]pyridine scaffold in developing orally administered drugs. nih.govnih.gov

Table 2: In Vivo Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Derivatives in Male Mice

CompoundRouteDoseAUC (ng·h/mL)t½ (h)Oral Bioavailability (%F)Source
Compound 13PO3 mg/kg385013.231.1% nih.gov
Compound 13IV1 mg/kg412012.8 nih.gov
Compound 18PO3 mg/kg18404.178.6% nih.gov
Compound 18IV1 mg/kg7812.1 nih.gov

Influence on Cytochrome P450 Enzymes

Assessing the potential for a new drug candidate to interact with cytochrome P450 (CYP) enzymes is a critical step in preclinical development. Such interactions can lead to drug-drug interactions (DDIs), where one drug affects the metabolism of another. This is typically evaluated through in vitro inhibition and induction assays using human liver microsomes or recombinant CYP enzymes.

For the imidazo[1,2-a]pyridine class, the potential for CYP interactions has been a point of investigation. In the case of compound 13 , its notable lack of metabolism in human liver microsomes prompted a subsequent evaluation against a panel of human cytochrome P450 enzymes to check for inhibitory activity. nih.gov This step is crucial to ensure that a compound that is not metabolized does not inhibit the clearance of other co-administered drugs. nih.gov

Advanced Analytical Methodologies for Characterization of 7 Chloroimidazo 1,2 a Pyridin 8 Amine and Its Analogs

Spectroscopic Characterization Techniques (NMR, MS, FTIR)

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information about the molecular framework of 7-Chloroimidazo[1,2-a]pyridin-8-amine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution.

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms. For imidazo[1,2-a]pyridine (B132010) derivatives, the aromatic protons typically appear in the downfield region of the spectrum (δ 6.5-9.0 ppm). tci-thaijo.orgmdpi.com The protons on the pyridine (B92270) and imidazole (B134444) rings exhibit characteristic chemical shifts and coupling constants that allow for their unambiguous assignment. For instance, in related imidazo[1,2-a]pyridine-3-amine analogs, the protons of the pyridine ring are often observed as distinct multiplets and doublets in the aromatic region. mdpi.com

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms in the heterocyclic rings of imidazo[1,2-a]pyridines have distinct chemical shifts, which are influenced by the electronic effects of substituents like the chloro and amine groups. tci-thaijo.orgmdpi.com Quaternary carbons, such as those at the fusion of the two rings, can also be identified.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In its most common application for these molecules, Electrospray Ionization (ESI) is used to generate a protonated molecule [M+H]⁺. mdpi.com The resulting mass-to-charge ratio (m/z) provides the molecular weight of the compound. For this compound (C₇H₆ClN₃), the expected monoisotopic mass is approximately 167.03 g/mol .

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in a molecule. The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For an amine-substituted imidazopyridine, key expected signals include:

N-H stretching vibrations for the primary amine group (NH₂), typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. semanticscholar.org

C=N and C=C stretching vibrations within the aromatic heterocyclic core, found in the 1400-1650 cm⁻¹ range. semanticscholar.orgrsc.org

C-H stretching from the aromatic rings, usually observed just above 3000 cm⁻¹. rsc.org

C-Cl stretching vibrations, which typically appear in the fingerprint region below 800 cm⁻¹.

The table below summarizes typical spectroscopic data ranges observed for imidazo[1,2-a]pyridine analogs.

Spectroscopic TechniqueObservationTypical Range/Value for Analogs
¹H NMR Chemical shifts (δ) for aromatic protons on the imidazo[1,2-a]pyridine core.6.5 - 9.0 ppm tci-thaijo.orgmdpi.com
¹³C NMR Chemical shifts (δ) for carbon atoms in the heterocyclic rings.105 - 150 ppm tci-thaijo.orgmdpi.com
FTIR N-H stretching vibrations for amine groups.3300 - 3500 cm⁻¹ semanticscholar.org
FTIR C=N / C=C stretching vibrations in the aromatic system.1400 - 1650 cm⁻¹ semanticscholar.orgrsc.org
MS (ESI) Mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.Corresponds to Molecular Weight + 1

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of a compound's molecular formula.

For this compound, the molecular formula is C₇H₆ClN₃. HRMS analysis using a technique like time-of-flight (TOF) or Orbitrap mass analysis would be used to experimentally measure the mass of the [M+H]⁺ ion. mdpi.com This experimental value is then compared to the calculated exact mass. The close agreement between the measured and calculated mass confirms the elemental composition and rules out other potential formulas with the same nominal mass. For example, the calculated exact mass for the [M+H]⁺ ion of an N-(tert-butyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine analog was 409.2135, while the experimentally found value was 409.2133, confirming the formula C₂₅H₂₅N₆⁺. mdpi.com

ParameterValue for C₇H₆ClN₃
Molecular Formula C₇H₆ClN₃
Calculated Monoisotopic Mass 167.0299 g/mol
Calculated Exact Mass of [M+H]⁺ 168.0377 g/mol
Technique HRMS (ESI-TOF or ESI-Orbitrap)
Expected Result Experimental m/z value matching the calculated exact mass of [M+H]⁺ within a narrow error margin (e.g., < 5 ppm)

X-ray Crystallography for Solid-State Structural Elucidation

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, revealing the exact molecular geometry. For heterocyclic systems like this compound, this technique would confirm the planarity of the fused imidazopyridine ring system and determine the precise orientation of the chloro and amine substituents relative to the rings. In related chloro-substituted quinolinol structures, X-ray analysis has provided detailed data on bond lengths, angles, and intermolecular interactions like hydrogen bonding. researchgate.net

ParameterInformation Provided by X-ray Crystallography
Molecular Geometry Confirms the arrangement of atoms in 3D space.
Bond Lengths Provides precise measurements for C-C, C-N, C-Cl, and other bonds.
Bond Angles Determines the angles between adjacent bonds, defining the molecular shape.
Conformation Shows the spatial orientation of substituents.
Intermolecular Interactions Reveals how molecules pack in the crystal lattice, including hydrogen bonding.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after synthesis and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. mdpi.com The retention factor (Rf) value is a key parameter obtained from TLC.

Flash Column Chromatography: This is the standard preparative technique used to isolate and purify the target compound from reaction byproducts and unreacted starting materials. semanticscholar.org A solid stationary phase (typically silica (B1680970) gel) is used with a liquid mobile phase (eluent) to separate components based on their differing polarities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. msesupplies.com The sample is passed through a column under high pressure, and a detector measures the elution of the components. A pure sample will ideally show a single peak in the chromatogram. Commercial suppliers of this compound specify purity levels of ≥97% as determined by HPLC. msesupplies.com HPLC can also be used for preparative purposes to obtain highly pure samples.

Chromatographic TechniqueApplicationKey Outcome
Thin-Layer Chromatography (TLC) Reaction monitoring and method development.Qualitative assessment of reaction completion and component separation.
Flash Column Chromatography Preparative isolation and purification.Isolation of the pure compound from a mixture.
High-Performance Liquid Chromatography (HPLC) Analytical purity assessment.Quantitative determination of purity (e.g., >97%). msesupplies.com

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the sample. For some imidazo[1,2-a]pyridine analogs, elemental analysis has been reported alongside spectroscopic data to provide comprehensive characterization. rsc.org

Theoretical vs. Expected Elemental Analysis Data for C₇H₆ClN₃

ElementTheoretical Percentage (%)Expected Experimental Result
Carbon (C) 50.17~50.17% ± 0.4%
Hydrogen (H) 3.61~3.61% ± 0.4%
Nitrogen (N) 25.07~25.07% ± 0.4%

Q & A

Q. What are the established synthetic routes for 7-Chloroimidazo[1,2-a]pyridin-8-amine, and what are their key experimental considerations?

The compound can be synthesized via solid-phase methods using α-haloketones to functionalize the amino group of 2-aminonicotinate derivatives, followed by halogenation at the 3-position of the imidazo[1,2-a]pyridine core . Critical parameters include reaction temperature (typically 60–80°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric control of halogenating agents (e.g., NCS or NBS). Post-synthesis purification often involves column chromatography with silica gel and dichloromethane/methanol gradients.

Q. How can researchers confirm the structural identity and purity of this compound?

Structural validation requires a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and aromaticity.
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : For unambiguous confirmation of the crystal structure, as demonstrated for analogous brominated derivatives . Purity is assessed via HPLC (≥98% purity threshold) with UV detection at 254 nm .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent degradation .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, with neutralization prior to disposal .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound derivatives?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances regioselectivity during functionalization. For example, bromination at the 3-position achieves >90% yield under microwave conditions (100°C, 300 W), minimizing side products . This method is particularly effective for scaling up reactions while maintaining reproducibility.

Q. What experimental strategies resolve contradictions in spectroscopic data during structural characterization?

  • Cross-Validation : Combine 1H^1H-13C^{13}C HSQC and HMBC NMR experiments to assign ambiguous signals.
  • Crystallography : Resolve discrepancies (e.g., unexpected coupling constants) via single-crystal X-ray diffraction, as applied to bromo-analogues .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with empirical data .

Q. How can factorial design optimize reaction conditions for functionalizing this compound?

A 2k^k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

FactorLow LevelHigh Level
Temperature (°C)60100
Catalyst (mol%)510
SolventDMFAcetonitrile
Response surface methodology (RSM) then identifies optimal conditions, reducing trial runs by 40% .

Q. What methodologies assess the compound’s reactivity in diverse chemical environments (e.g., acidic, basic, or oxidizing conditions)?

  • Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy under controlled pH and temperature.
  • HPLC-MS Tracking : Identify intermediates and byproducts during stability testing.
  • Electrochemical Analysis : Cyclic voltammetry reveals redox behavior, critical for applications in catalysis or medicinal chemistry .

Methodological Notes

  • Data Contradiction Analysis : Always replicate experiments in triplicate and use statistical tools (e.g., ANOVA) to distinguish experimental noise from systemic errors .
  • Advanced Functionalization : Explore regioselective C-H activation using palladium catalysts or photoredox systems to introduce diversifying groups (e.g., trifluoromethyl or aryl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.